![molecular formula C12H11N5 B14299154 N-[Di(pyridin-2-yl)methylidene]guanidine CAS No. 113800-86-5](/img/structure/B14299154.png)
N-[Di(pyridin-2-yl)methylidene]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Di(pyridin-2-yl)methylidene]guanidine is an organic compound that features a guanidine core substituted with two pyridin-2-yl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridine rings imparts unique electronic properties to the molecule, making it a valuable scaffold for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(pyridin-2-yl)methylidene]guanidine typically involves the reaction of pyridin-2-ylmethylamine with cyanamide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[Di(pyridin-2-yl)methylidene]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced guanidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products Formed
Oxidation: Oxidized guanidine derivatives.
Reduction: Reduced guanidine derivatives.
Substitution: Functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
N-[Di(pyridin-2-yl)methylidene]guanidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of N-[Di(pyridin-2-yl)methylidene]guanidine involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic properties in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Pyridin-2-yl)imidates
- N-(Pyridin-2-yl)amides
- N-(Pyridin-2-yl)benzamides
Uniqueness
N-[Di(pyridin-2-yl)methylidene]guanidine is unique due to its guanidine core, which imparts distinct electronic properties compared to other pyridine-containing compounds. This uniqueness makes it a valuable scaffold for designing new molecules with tailored properties for specific applications.
Propiedades
Número CAS |
113800-86-5 |
|---|---|
Fórmula molecular |
C12H11N5 |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
1-(dipyridin-2-ylmethylidene)guanidine |
InChI |
InChI=1S/C12H11N5/c13-12(14)17-11(9-5-1-3-7-15-9)10-6-2-4-8-16-10/h1-8H,(H3,13,14) |
Clave InChI |
STCRMJWKNXACDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=NC(=N)N)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


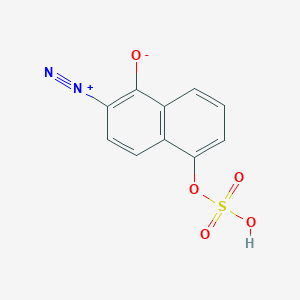
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
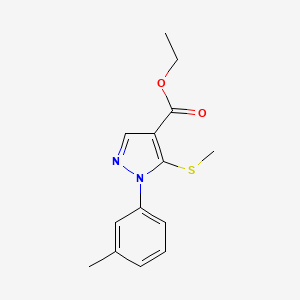
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)


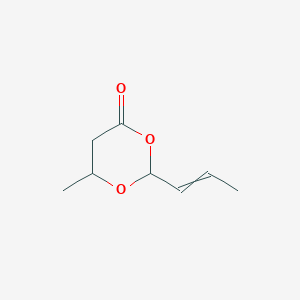
![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
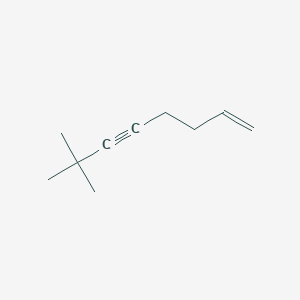
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
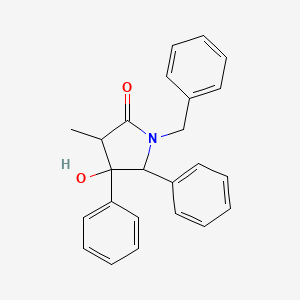
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
